molecular formula C20H15BrN4O2 B2379105 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one CAS No. 1112439-80-1

2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2379105
CAS No.: 1112439-80-1
M. Wt: 423.27
InChI Key: DAAPWQJRESPPKK-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The structure features a pyridazinone core substituted at position 6 with a phenyl group and at position 2 with an ethyl-linked 1,2,4-oxadiazole moiety bearing a 3-bromophenyl substituent. Pyridazinone derivatives are widely studied for their pharmacological activities, including anti-inflammatory and anticancer properties, while oxadiazoles are known for their metabolic stability and role in medicinal chemistry .

Properties

IUPAC Name

2-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-16-8-4-7-15(13-16)20-22-18(27-24-20)11-12-25-19(26)10-9-17(23-25)14-5-2-1-3-6-14/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAPWQJRESPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Formation of the pyridazinone core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Synthetic Comparison of Pyridazinone-Oxadiazole Derivatives

Compound Name/ID Core Structure Oxadiazole Substituent Molecular Weight (g/mol) Yield (%) Purity (%)
Target Compound Pyridazinone 3-(3-Bromophenyl) ~421.9* - -
M455-0269 Pyridazinone 3-(Benzodioxol-5-yl) 416.44 - -
Compound 46 Benzimidazolone 3-(4-Chlorophenethyl) 325.75 72 99.01
1326832-85-2 Thienopyrimidinone 3-(2-Chlorophenyl) 470.9 - -

*Estimated based on structural formula.

Table 2. Substituent Impact on Key Properties

Substituent Example Compound Effect on Properties
3-Bromophenyl Target Compound Enhanced halogen bonding, higher molecular weight
Thiophen-2-yl Compound Increased lipophilicity, sulfur-mediated interactions
Trifluoromethyl Compounds 47–50 Improved metabolic stability, reduced solubility

Research Findings

  • Synthetic Feasibility : High yields (e.g., 72% for Compound 46 ) are achievable for ethyl-linked oxadiazoles, but bulky substituents (e.g., trifluoromethyl in Compound 50 ) reduce yields to 30% .
  • Biological Relevance : Bromine and chlorine substituents are common in drug design for their ability to engage in halogen bonding, as seen in kinase inhibitors .

Biological Activity

The compound 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule that belongs to the class of oxadiazoles and pyridazines. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H19BrN4OC_{20}H_{19}BrN_4O, with a molecular weight of approximately 409.30 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring, linked through an ethyl chain to a phenylpyridazine moiety.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridazine moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.
  • Anticonvulsant Activity : Certain oxadiazole derivatives demonstrate efficacy in seizure models.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), contributing to its anticonvulsant effects.
  • Cellular Signaling Interference : The compound might disrupt signaling pathways that promote cell proliferation or inflammation.

Antimicrobial Activity

A study conducted on various oxadiazole derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations.

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
Target Compound4P. aeruginosa

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema compared to control groups. The anti-inflammatory activity was assessed using standard protocols involving measurement of edema volume over time.

Anticonvulsant Activity

In preclinical studies using the maximal electroshock (MES) test, the compound showed promising anticonvulsant properties. It was administered at varying doses (30 mg/kg and 100 mg/kg), with notable protection observed at the lower dose.

Dose (mg/kg)% Protection
3070
10090

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